molecular formula C8H7ClF3N3O B173943 6-(Trifluoromethoxy)-1H-benzo[d]imidazol-2-amine hydrochloride CAS No. 132877-28-2

6-(Trifluoromethoxy)-1H-benzo[d]imidazol-2-amine hydrochloride

Cat. No. B173943
M. Wt: 253.61 g/mol
InChI Key: TWEHBGNCIKLRSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(Trifluoromethoxy)-1H-benzo[d]imidazol-2-amine hydrochloride is a chemical compound with the molecular formula C8H5F3N2OS . It is structurally related to riluzole, a neuroprotective drug used for the treatment of amyotrophic lateral sclerosis .


Molecular Structure Analysis

The molecular structure of 6-(Trifluoromethoxy)-1H-benzo[d]imidazol-2-amine hydrochloride is characterized by the presence of an imidazole ring, a benzothiazolamine group, and a trifluoromethoxy group . The InChI Key for this compound is FTALBRSUTCGOEG-UHFFFAOYSA-N .

properties

IUPAC Name

6-(trifluoromethoxy)-1H-benzimidazol-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3N3O.ClH/c9-8(10,11)15-4-1-2-5-6(3-4)14-7(12)13-5;/h1-3H,(H3,12,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWEHBGNCIKLRSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1OC(F)(F)F)NC(=N2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClF3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50563175
Record name 6-(Trifluoromethoxy)-1H-benzimidazol-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50563175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(Trifluoromethoxy)-1H-benzo[d]imidazol-2-amine hydrochloride

CAS RN

132877-28-2
Record name 6-(Trifluoromethoxy)-1H-benzimidazol-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50563175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Sodium cyanide (1.79 9), dissolved in water (5.6 cc) is added dropwise to a mixture, cooled to 0° C., of bromine (5.8 9) and water (5.6 cc). After 1 hour's contact at 0° C., a solution of 4-trifluoromethoxy-1,2-benzenediamine (7 g) in tetrachloroethane (7 cc) is added dropwise. After 2 hours at 0° C., the reaction mixture is poured into water (500 cc). Dichloromethane (500 cc) is added and the mixture is stirred for 20 minutes. After settling has taken place, the aqueous phase is separated and washed with dichloromethane (2×150 cc) and alkalinized to pH 8 with sodium carbonate. The base is extracted with ethyl acetate (3×300 cc) and the organic phase is dried over magnesium sulphate and evaporated under reduced pressure. Crude base (9.5 g) is obtained, which is purified by preparative HPLC using a dichloromethane/ethanol mixture (95:5 by volume) as eluent. An oil is recovered, which is converted to a hydrochloride in ethyl ether. 5-Trifluoromethoxy-2-benzimidazolamine hydrochloride (4.8 g), m.p. 180° C., is obtained.
Quantity
0 (± 1) mol
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reactant
Reaction Step One
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5.6 mL
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Reaction Step One
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0 (± 1) mol
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5.6 mL
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7 g
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7 mL
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solvent
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500 mL
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500 mL
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solvent
Reaction Step Five

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